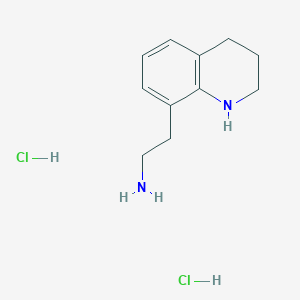

2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

2-(1,2,3,4-tetrahydroquinolin-8-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10;;/h1,3-4,13H,2,5-8,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKXKIUEGKYDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)CCN)NC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

The molecular formula of this compound is , with a molecular weight of 249.18 g/mol. The compound appears as a powder and is stable at room temperature. Its structural characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₆N₂·2HCl |

| Molecular Weight | 249.18 g/mol |

| IUPAC Name | 2-(1,2,3,4-tetrahydroquinolin-8-yl)ethanamine dihydrochloride |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antitumor Activity

Research has indicated that related tetrahydroquinoline derivatives exhibit significant antitumor activity. A study evaluated various tetrahydroquinoline compounds and found several derivatives with IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent. For instance, compounds derived from tetrahydroquinoline displayed IC50 values ranging from 2.5 to 12.5 µg/mL compared to Doxorubicin's IC50 of 37.5 µg/mL .

Neuropharmacological Effects

Tetrahydroquinoline derivatives have been studied for their neuropharmacological properties. In particular, they have shown promise as potential treatments for neurodegenerative diseases due to their ability to interact with neurotransmitter systems. For example, compounds in this class may modulate dopamine and serotonin receptors, which are crucial in the treatment of conditions like Parkinson's disease and depression .

Case Study 1: Antitumor Efficacy

A specific study synthesized novel tetrahydroquinoline derivatives and tested their antitumor efficacy against various cancer cell lines. The results indicated that certain derivatives not only inhibited tumor growth but also induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of tetrahydroquinoline derivatives in models of neurodegeneration. The study demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress and improve cognitive function in animal models of Alzheimer's disease .

Scientific Research Applications

Research indicates that 2-(1,2,3,4-tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride exhibits various biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against several bacterial strains using microdilution broth susceptibility assays.

Anticancer Properties

The compound has shown potential as an anticancer agent by interacting with specific enzymes or receptors in biological systems. This interaction may modulate their activity and influence critical signaling pathways involved in cancer progression.

Neurodegenerative Disease Research

Recent studies have explored the compound's potential in addressing neurodegenerative diseases such as Alzheimer's disease. Its design allows for dual-target inhibition of cholinesterases and monoamine oxidases, which are crucial in the pathology of such diseases.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Antimicrobial Evaluation

In a study evaluating the antibacterial activity of various compounds, this compound demonstrated significant activity against E. coli and Bacillus cereus. The results indicated a promising profile for further development as an antimicrobial agent.

Cancer Research

Another investigation focused on the compound's role in modulating cellular signaling pathways associated with cancer cell survival. The study highlighted its potential as a therapeutic candidate for targeting specific cancer types through enzyme inhibition.

Neurodegenerative Disease Studies

Research into the compound's effects on neurodegenerative diseases has shown promise. It has been designed to inhibit both cholinesterases and monoamine oxidases effectively, suggesting its utility in developing multi-targeted agents for treating Alzheimer's disease.

Comparison with Similar Compounds

Structural Analogs in the Tetrahydroquinoline Family

Key Observations:

Substituent Position Sensitivity : The target compound’s 8-position ethylamine substitution distinguishes it from the 6-position analogs (e.g., CAS 1774896-48-8 and 6-methyl-THQ). Positional isomerism may influence receptor binding or solubility, though biological data are lacking .

Salt Form Impact : The dihydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like 6-methyl-THQ (CAS 91-61-2) .

Physicochemical and Pharmacological Comparisons

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | LogP (Predicted) | Aqueous Solubility | Key Functional Moieties |

|---|---|---|---|---|

| Target compound | 249.18 | ~1.2 (estimated) | Moderate (salt) | Ethylamine, bicyclic amine |

| 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride | 191.65 | ~0.5 | High (polar groups) | Catechol, ethylamine |

| 6-Methyl-THQ (CAS 91-61-2) | 147.22 | ~2.1 | Low | Methyl, bicyclic amine |

Key Observations:

Solubility Trends : The dihydrochloride salt of the target compound likely surpasses 6-methyl-THQ in solubility due to ionic interactions, aligning with the high solubility of 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride (a catecholamine analog) .

Lipophilicity: The target’s lower LogP (vs.

Preparation Methods

Classical Cyclization and Functionalization Approach

Overview:

This method involves the initial formation of the tetrahydroquinoline ring system via cyclization of suitable precursors, followed by amination and salt formation.

- Starting Material: 2,3-Dihydro-1H-quinolin-4-one derivatives.

- Cyclization: Acid-catalyzed or thermal cyclization to form the tetrahydroquinoline core.

- Amination: Nucleophilic substitution or reductive amination to introduce the ethan-1-amine group.

- Salt Formation: Treatment with hydrochloric acid to produce the dihydrochloride salt.

Notes:

This approach is well-established, with reaction parameters optimized to maximize yield and purity. Recrystallization or chromatography ensures high purity (>95%).

Reductive Amination of Tetrahydroquinoline Derivatives

Overview:

A modern and efficient route involves reductive amination of tetrahydroquinoline intermediates with ethan-1-amine derivatives.

- Preparation of Tetrahydroquinoline Core:

- Via Pictet–Spengler condensation of appropriate aldehydes with aminoalkyl compounds.

- Amination:

- Reductive amination using sodium triacetoxyborohydride or sodium cyanoborohydride.

- Salt Formation:

- Treatment with hydrochloric acid to yield dihydrochloride.

Notes:

This method allows for stereoselective synthesis and high yields, with reaction parameters optimized for large-scale synthesis.

Multi-Step Synthesis via Bischler–Nepieralski Reaction

Overview:

A more complex route involves constructing the tetrahydroquinoline via cyclization of β-phenylethylamine derivatives, followed by functionalization.

- Formation of Isoquinoline Core:

- Bischler–Nepieralski reaction of N-acyl derivatives.

- Hydrogenation & Cyclization:

- Catalytic hydrogenation to saturate the ring system.

- Amination & Salt Formation:

- Reductive amination with ethan-1-amine derivatives.

- Final Salt Formation:

- Treatment with HCl to produce dihydrochloride.

Notes:

This route is suitable for synthesizing complex derivatives and allows for structural diversification.

Modern Microwave-Assisted Synthesis

Overview:

Microwave irradiation accelerates reactions like cyclization and amination, improving yields and reducing reaction times.

- Cyclization & Functionalization:

- Microwave heating of precursors with catalysts such as BF₃·OEt₂.

- Amination:

- Microwave-assisted reductive amination with sodium triacetoxyborohydride.

- Salt Formation:

- Acid treatment to produce dihydrochloride.

Notes:

Microwave methods significantly shorten reaction times and improve overall efficiency.

Summary and Recommendations

| Method Type | Advantages | Limitations | Suitable For |

|---|---|---|---|

| Classical Cyclization | Well-established, scalable | Longer reaction times | Large-scale production |

| Reductive Amination | High selectivity, stereoselectivity | Requires careful control | Synthesis of stereochemically pure compounds |

| Bischler–Nepieralski Route | Structural diversity | Multi-step process | Complex derivatives |

| Microwave-Assisted | Rapid, high yield | Equipment-dependent | Fast synthesis, research settings |

Q & A

Q. What are the recommended synthetic routes for 2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step processes, starting with tetrahydroquinoline derivatives and introducing the ethylamine moiety via alkylation or reductive amination. Purification is critical and may involve recrystallization (using solvents like ethanol or acetone) or column chromatography (silica gel with gradient elution). To optimize purity, employ high-resolution mass spectrometry (HRMS) and HPLC (≥98% purity threshold). Reaction conditions (temperature, pH, catalyst selection) should be refined using design of experiments (DoE) to minimize side products .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the tetrahydroquinoline core and ethylamine side chain. Deuterated solvents (e.g., DMSO-d6) enhance resolution.

- Mass Spectrometry: ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H] peak matching theoretical mass).

- Elemental Analysis: Verify stoichiometry (C, H, N, Cl) to confirm dihydrochloride salt formation.

- HPLC: Reverse-phase chromatography with UV detection (λmax ~250–260 nm) assesses purity .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

- Temperature: Store aliquots at -20°C (long-term), 4°C (short-term), and 25°C (degradation control) for ≥6 months.

- Humidity: Expose to 75% relative humidity to assess hygroscopicity.

- Light Sensitivity: Perform photostability tests under UV/visible light.

Monitor via HPLC and NMR for decomposition products (e.g., free amine formation). Stability ≥5 years is achievable at -20°C in airtight, light-resistant containers .

Q. What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation of fine particles.

- Decontamination: Neutralize spills with 5% sodium bicarbonate solution.

- Waste Disposal: Follow institutional guidelines for halogenated organic waste. Always consult the Safety Data Sheet (SDS) for compound-specific hazards .

Advanced Research Questions

Q. What reaction mechanisms dominate when this compound interacts with electrophilic agents?

Methodological Answer: The ethylamine group acts as a nucleophile, participating in:

- Acylation: Reacting with acyl chlorides to form amides.

- Mannich Reactions: Forming β-amino ketones under basic conditions.

- Oxidation: Generating nitriles or imines via controlled oxidation (e.g., KMnO4 in acidic media).

Mechanistic studies should employ kinetic isotope effects (KIE) and DFT calculations to map transition states .

Q. How can computational modeling optimize reaction pathways for novel derivatives?

Methodological Answer: Use quantum chemical software (e.g., Gaussian, ORCA) to:

- Predict Reactivity: Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate Transition States: Locate energy barriers for key steps (e.g., ring closure).

- Screen Solvents: COSMO-RS models predict solvation effects on yield.

Integrate with high-throughput experimentation (HTE) to validate predictions .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Meta-Analysis: Pool data from multiple studies, adjusting for variables (e.g., cell lines, assay protocols).

- Dose-Response Curves: Re-evaluate EC50/IC50 values under standardized conditions.

- Target Validation: Use CRISPR knockouts or siRNA to confirm receptor specificity.

- Reproducibility Checks: Collaborate with independent labs to verify findings .

Q. What advanced techniques optimize reaction conditions for scale-up?

Methodological Answer:

- Flow Chemistry: Continuous reactors improve heat/mass transfer for exothermic steps.

- Process Analytical Technology (PAT): Real-time monitoring via FTIR or Raman spectroscopy adjusts parameters dynamically.

- DoE: Apply factorial designs to optimize temperature, catalyst loading, and stoichiometry.

- Membrane Technologies: Purify intermediates via nanofiltration to reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.